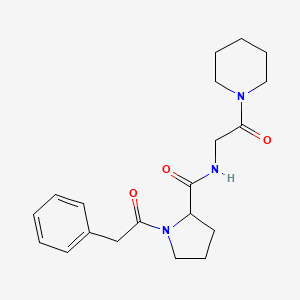![molecular formula C16H17N5O2 B7532945 N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine, also known as DMPTA, is a tetrazole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroprotection, and anti-inflammatory effects. It has also been shown to increase the expression of certain genes involved in neuroplasticity and synaptic function. These effects make this compound a promising candidate for further investigation in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine. One potential area of investigation is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a tool for studying neurotransmitter systems and synaptic function in the brain. Further investigation is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as the ability to increase the release of neurotransmitters such as dopamine and serotonin. These effects make this compound a promising candidate for further investigation in the treatment of neurological disorders such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-14-9-8-12(10-15(14)23-2)11-17-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNWVHSHBUFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)




![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)

![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
